1,1-Bis(p-chlorophenyl)-2-chloroethane

Übersicht

Beschreibung

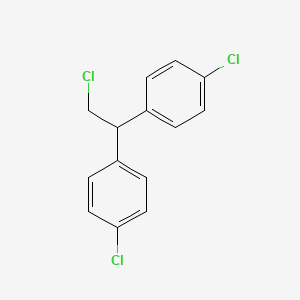

“1,1-Bis(p-chlorophenyl)-2-chloroethane” is also known as “1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane” or “DDD”. It is a colorless crystalline solid and is insoluble in water . It has a molecular formula of C14H10Cl4 and a molecular weight of 320.041 .

Molecular Structure Analysis

The IUPAC Standard InChI for “1,1-Bis(p-chlorophenyl)-2-chloroethane” is InChI=1S/C14H10Cl4/c15-11-5-1-9 (2-6-11)13 (14 (17)18)10-3-7-12 (16)8-4-10/h1-8,13-14H . The 3D structure of the compound can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

“1,1-Bis(p-chlorophenyl)-2-chloroethane” is a colorless crystalline solid and is insoluble in water . It has a molecular formula of C14H10Cl4 and a molecular weight of 320.041 .

Wissenschaftliche Forschungsanwendungen

Environmental and Health Impact Studies

- Endocrine Disruption and Toxicity Studies : Research has shown that DDT metabolites, which include compounds structurally related to 1,1-Bis(p-chlorophenyl)-2-chloroethane, exhibit cytotoxic, estrogenic, and anti-estrogenic activities. These metabolites have been studied for their potential interference with normal reproductive and endocrine functions in various organisms. This highlights the importance of monitoring and evaluating the environmental and health risks associated with these substances (Wetterauer et al., 2012).

Chemical Degradation and Environmental Remediation

Electroorganic Reactions and Dechlorination : The controlled-potential electrolysis of DDT, related to 1,1-Bis(p-chlorophenyl)-2-chloroethane, was studied in the presence of hydrophobic vitamin B12. This process led to the dechlorination of DDT and the formation of various dechlorinated products. Such reactions are significant for understanding the degradation pathways and potential environmental remediation strategies for persistent organic pollutants (Shimakoshi, Tokunaga, & Hisaeda, 2004).

Cosolvent and Surfactant Washing for Soil Remediation : A study focused on the desorption of DDT, closely related to 1,1-Bis(p-chlorophenyl)-2-chloroethane, from contaminated soil using cosolvent and surfactant washing. This research is crucial for developing effective methods to remove such recalcitrant organic compounds from the environment and reduce their long-term ecological and health impacts (Smith, Smith, Naidu, & Juhasz, 2004).

Implications on Human Health and Development

Reproductive and Developmental Health Risks : Studies have explored the association between exposure to DDT and its metabolites (related to 1,1-Bis(p-chlorophenyl)-2-chloroethane) and various reproductive and developmental health outcomes. For instance, maternal serum levels of DDT metabolites were studied concerning the risk of cryptorchidism, hypospadias, and polythelia among male offspring, emphasizing the potential reproductive health risks associated with exposure to these compounds (Longnecker et al., 2002).

- and its metabolites, closely related to 1,1-Bis(p-chlorophenyl)-2-chloroethane, has been associated with adverse neurodevelopmental outcomes in early childhood. For instance, studies have found that prenatal exposure to DDT can be inversely associated with cognitive abilities like verbal, memory, and perceptual-performance skills in preschoolers. This points towards the potential risks of low-level exposure to such compounds during critical developmental periods (Ribas‐Fitó et al., 2006).

- Impact on Energy Metabolism and Redox Status : The toxicity of DDT and its derivative p,p'-DDE, related to 1,1-Bis(p-chlorophenyl)-2-chloroethane, has been linked with alterations in energy metabolism and the cellular redox status in the liver. This suggests that exposure to these compounds can lead to significant metabolic reprogramming and disruption of normal liver functions, further implicating the wide-ranging toxicological effects of such pollutants (Morales-Prieto & Abril, 2017)

Safety and Hazards

Zukünftige Richtungen

While there is limited information on the future directions of “1,1-Bis(p-chlorophenyl)-2-chloroethane”, it’s worth noting that research is ongoing into the biodegradation of DDT and its metabolites, including "1,1-Bis(p-chlorophenyl)-2-chloroethane" . This could potentially lead to more effective strategies for the remediation of environments contaminated with these compounds.

Wirkmechanismus

Target of Action

Ddms, also known as 1,1-Bis(p-chlorophenyl)-2-chloroethane, primarily targets the 20-HETE production pathway . 20-HETE (20-Hydroxyeicosatetraenoic acid) is a potent vasoconstrictor and a product of the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes .

Mode of Action

Ddms acts as a selective 20-HETE production inhibitor . It interferes with the synthesis of 20-HETE, thereby attenuating the vasodilatory response to sodium nitroprusside (SNP) . This interaction with its target leads to changes in the vascular responses and regulation of ischemia-induced neovascularization .

Biochemical Pathways

The primary biochemical pathway affected by Ddms is the CYP4A/20-HETE pathway . This pathway plays a crucial role in ischemia-induced neovascularization, which involves the formation of new blood vessels from pre-existing ones . Ddms’ inhibition of 20-HETE synthesis disrupts this pathway, affecting both endothelial progenitor cells (EPCs) and preexisting endothelial cells (ECs) .

Result of Action

The inhibition of 20-HETE synthesis by Ddms results in significant changes at the molecular and cellular levels. It leads to a decrease in the mobilization of EPCs from the bone marrow and their subsequent homing to ischemic tissues . It also affects the proliferation, oxidative stress, and ICAM-1 expression in preexisting ECs in the hindlimb gracilis muscles . These changes can impact the process of neovascularization, potentially influencing the body’s response to ischemic conditions .

Eigenschaften

IUPAC Name |

1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBOSHOWERDCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074757 | |

| Record name | 1-Chloro-2,2-bis(p-chlorophenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(p-chlorophenyl)-2-chloroethane | |

CAS RN |

2642-80-0 | |

| Record name | 1-Chloro-2,2-bis(p-chlorophenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-DDMS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,2-bis(p-chlorophenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DDMS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7RXR6O461 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P,P'-DDMS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-[(dimethylamino)methyl]-8-(4-hydroxyphenyl)-](/img/structure/B1677885.png)